A Comprehensive Technical Guide to tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate: A Versatile Bifunctional Linker in Modern Chemistry
A Comprehensive Technical Guide to tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate: A Versatile Bifunctional Linker in Modern Chemistry
Abstract
This technical guide provides an in-depth exploration of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate, a bifunctional molecule of significant interest in pharmaceutical and chemical research. We will dissect the distinct properties and applications of its cis and trans isomers, which are defined by their unique CAS numbers. The core utility of this compound lies in its orthogonally protected amine functionalities—a primary amine available for immediate reaction and a tert-butyloxycarbonyl (Boc)-protected secondary amine that allows for controlled, sequential synthesis. This guide details its physicochemical properties, provides a validated synthesis and purification protocol, explores its critical role as a linker in advanced applications such as Proteolysis Targeting Chimeras (PROTACs), and outlines essential safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic strategies.
Introduction: A Molecule of Strategic Importance
In the landscape of organic synthesis and drug discovery, molecules that offer precise control over reactivity are invaluable. tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate is a prime example of such a strategic building block. Its structure, featuring a cyclohexane scaffold, provides rigidity and defined spatial orientation, while its two amine groups offer distinct synthetic handles.
The key to its utility is the differential protection of these amines. One is a free primary amine, a potent nucleophile ready for a variety of coupling reactions. The other is masked with a tert-butyloxycarbonyl (Boc) group, one of the most common and reliable protecting groups in organic chemistry.[1] The Boc group is stable under a wide range of conditions but can be cleanly removed under acidic conditions, enabling a second, distinct synthetic transformation.[2] This bifunctionality makes the compound an ideal linker, capable of covalently connecting two different molecular entities in a controlled, stepwise manner. Its applications are particularly prominent in the development of complex therapeutic agents and specialized chemical probes.
Physicochemical Properties and Isomeric Considerations
The compound exists as two distinct stereoisomers, cis and trans, which have different spatial arrangements of the substituents on the cyclohexane ring. This stereochemistry is a critical consideration, as it can influence the final geometry, binding affinity, and biological activity of the larger molecule it is incorporated into. The properties of each isomer are summarized below.
| Property | cis-Isomer | trans-Isomer |
| IUPAC Name | tert-butyl N-[cis-4-(2-aminoethyl)cyclohexyl]carbamate | tert-butyl N-[trans-4-(2-aminoethyl)cyclohexyl]carbamate |
| Synonyms | 2-[cis-4-(Boc-amino)cyclohexyl]ethylamine | 2-[trans-4-(Boc-amino)cyclohexyl]ethylamine[3] |
| CAS Number | 509143-12-8 [4][5][6] | 1212272-05-3 [3][] |
| Molecular Formula | C₁₃H₂₆N₂O₂[4][5] | C₁₃H₂₆N₂O₂[3][] |
| Molecular Weight | 242.36 g/mol [4][5] | 242.36 g/mol [3][] |
| Appearance | Off-white to grey solid[4] | Off-white solid (Typical) |
| Purity (Typical) | ≥97-99% (GC)[4] | ≥97% (Typical) |
| Storage Conditions | Store at 0-8°C, cool, dry place[4] | Store in a cool, dry place |
The choice between the cis and trans isomer is a crucial design element. The trans isomer results in a more linear, extended conformation, while the cis isomer introduces a distinct kink or bend in the molecular structure. This geometric difference is paramount when designing molecules like PROTACs, where the distance and orientation between two protein binding sites must be precisely controlled for optimal activity.
Synthesis and Purification
The synthesis of tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate hinges on the selective mono-N-Boc protection of the corresponding diamine precursor, cis- or trans-4-(2-aminoethyl)cyclohexylamine. The primary challenge in such syntheses is preventing the formation of the di-protected byproduct.
Synthetic Rationale and Strategy
The most common and effective method for achieving mono-protection of a diamine is to use the diamine itself as the limiting reagent in the presence of a slight excess of the Boc-protection agent, di-tert-butyl dicarbonate (Boc₂O). However, when the diamine is valuable, an alternative strategy involves using a large excess of the diamine to ensure the Boc₂O is consumed primarily in the mono-protection reaction.[8] The protocol described below follows a standard laboratory procedure designed for high yield and purity of the desired mono-protected product.
Experimental Protocol: Mono-Boc Protection
Objective: To synthesize tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate from the corresponding diamine.
Materials:
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4-(2-Aminoethyl)cyclohexylamine (cis or trans) (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)
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Dichloromethane (DCM), anhydrous
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Triethylamine (TEA) (Optional, if starting from a hydrochloride salt)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (Saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
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Solvents for chromatography (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate gradient)
Procedure:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(2-aminoethyl)cyclohexylamine (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath. Rationale: Cooling the reaction minimizes potential side reactions and provides better control over the exothermic reaction.
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Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 30-60 minutes. Rationale: Slow, dropwise addition prevents localized high concentrations of Boc₂O, which would favor the formation of the di-protected byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
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Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and then with brine. Rationale: The washing steps remove unreacted reagents and byproducts, simplifying the subsequent purification.
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Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude residue by silica gel column chromatography. A gradient elution system, for example starting with 100% DCM and gradually increasing the polarity with methanol, is typically effective at separating the desired mono-Boc product from any unreacted starting material and the di-Boc byproduct.
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Characterization: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield the final product. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualization: Synthesis Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Applications in Research and Drug Development
The unique architecture of this compound makes it a highly sought-after intermediate in several advanced chemical applications.
A Key Building Block for PROTACs
Perhaps the most cutting-edge application is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5]
A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The length, rigidity, and chemical nature of the linker are critical for inducing a productive ternary complex between the target and the E3 ligase. tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate provides an ideal scaffold for this linker. The free primary amine can be coupled to one of the ligands (e.g., via amidation). Following this, the Boc group is removed to unmask the second amine, which can then be coupled to the other ligand, completing the PROTAC synthesis.
Intermediate in Pharmaceutical Synthesis
Beyond PROTACs, this compound serves as a versatile intermediate for synthesizing a wide range of bioactive molecules, particularly those developed for neurological disorders.[4] The cyclohexane core can act as a rigid scaffold to orient pharmacophores in a desired 3D space, which is essential for optimizing interactions with biological targets like receptors or enzymes.[4] For instance, it has been used as an intermediate in the synthesis of compounds that are precursors to Edoxaban, an oral anticoagulant.[9][10]
Visualization: Role as a PROTAC Linker
Caption: Conceptual role of the compound in the sequential assembly of a PROTAC.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage are essential to ensure laboratory safety. While a comprehensive safety assessment requires consulting the specific Safety Data Sheet (SDS) from the supplier, general guidelines can be established.
-
Hazard Identification: This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation.[11] Related carbamates can be corrosive and cause burns.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[12][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][13]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are often between 0-8°C to ensure long-term stability.[4] Keep away from strong oxidizing agents.
Conclusion
tert-Butyl (4-(2-aminoethyl)cyclohexyl)carbamate is more than just a chemical intermediate; it is a sophisticated tool for molecular engineering. Its isomeric purity, rigid scaffold, and orthogonally protected amines provide chemists with the precision needed to construct complex and highly functional molecules. From its foundational role in building drug candidates to its critical application in the rapidly evolving field of targeted protein degradation with PROTACs, this compound represents a key enabling technology. A thorough understanding of its properties, synthesis, and handling is essential for any scientist aiming to innovate in the fields of medicinal chemistry, chemical biology, and materials science.
References
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- 9. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 10. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 11. 2-[cis-4-(Boc-amino)cyclohexyl]ethylamine, 97% | Fisher Scientific [fishersci.ca]
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